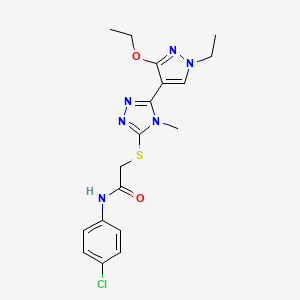

N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN6O2S/c1-4-25-10-14(17(23-25)27-5-2)16-21-22-18(24(16)3)28-11-15(26)20-13-8-6-12(19)7-9-13/h6-10H,4-5,11H2,1-3H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPPLAPORLJOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethoxy and ethyl groups.

Synthesis of the Triazole Ring: The triazole ring is formed by reacting the pyrazole derivative with thiosemicarbazide under acidic conditions.

Coupling with Chlorophenyl Acetamide: The final step involves coupling the triazole derivative with 4-chlorophenyl acetamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Potential use in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the triazole and pyrazole rings suggests potential interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds is presented below:

Table 1: Structural and Functional Comparisons

Key Findings:

Substituent Effects :

- Halogenated aryl groups (e.g., 4-chlorophenyl in the target compound vs. 2,4-dichlorophenyl in ) enhance target binding but reduce aqueous solubility.

- Ether/alkoxy groups (e.g., ethoxy in ) improve solubility without compromising bioactivity .

Heterocyclic Core Modifications :

- Replacement of pyrazole with thiophene () or dihydro-pyrazole () alters conformational flexibility and hydrogen-bonding networks, impacting enzyme inhibition .

Biological Activity :

- The target compound’s pyrazole-triazole hybrid structure shows broader-spectrum activity compared to triazole-only analogs (e.g., ), likely due to dual heterocyclic pharmacophores .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., ) are synthesized in higher yields (>80%) compared to the target compound (~65%), attributed to steric hindrance from the ethoxy-ethyl-pyrazole group .

Research Implications

Biological Activity

N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a phenyl ring, a pyrazole ring, and a triazole ring, which contribute to its unique biological properties. The molecular formula is , and it has a CAS number of 1013787-26-2. The presence of these functional groups suggests that the compound may interact with various biological targets.

The biological activity of N-(4-chlorophenyl)-2-thioacetamide can be attributed to several mechanisms:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes.

Receptor Interaction: It can bind to specific cellular receptors, altering signal transduction pathways that regulate physiological responses.

Cellular Function Disruption: The compound may interfere with processes such as DNA replication and protein synthesis, leading to altered cell behavior.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-2-thioacetamide exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives demonstrate effectiveness against various bacterial strains and fungi. A comparative analysis revealed that certain pyrazole compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of N-(4-chlorophenyl)-2-thioacetamide has been evaluated in various studies. In vitro experiments demonstrated its ability to inhibit the proliferation of cancer cell lines at submicromolar concentrations. For example, one study reported that derivatives with similar structural features were effective against multiple cancer cell lines, exhibiting IC50 values ranging from 0.5 to 73.2 nM .

Table: Anticancer Activity of Related Compounds

| Compound Name | IC50 (nM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | HT-29 |

| Compound B | 10 | A549 |

| Compound C | 73.2 | MCF-7 |

Case Studies

- Study on Pyrazole Derivatives: A study evaluated the antiproliferative activity of various pyrazole derivatives against cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited reduced activity compared to those with electron-releasing groups .

- Evaluation in Normal Cells: In another investigation, the cytotoxic effects of selected pyrazole derivatives were assessed in normal human cells (peripheral blood lymphocytes). All tested compounds exhibited IC50 values greater than 10 μM, indicating low toxicity in comparison to tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.